5-Fluoro Substitution Is Specifically Claimed for AMPK Activation — 4-Fluoro and 7-Fluoro Isomers Are Not
The Shionogi patent US10406140B2 exclusively claims 5-substituted benzimidazole and 5-substituted azabenzimidazole derivatives as compounds having an AMPK activation effect. The patent's title, claims, and representative structures all specify the 5-position as the site of substitution required for biological activity [1]. By contrast, the 4-fluoro positional isomer (CAS 2197062-18-1) and 7-fluoro positional isomer (CAS 1707361-52-1) fall outside the explicit claim scope of this patent. The Merck patent US9527839B2 covering benzimidazole tetrahydropyran derivatives as AMPK activators further reinforces structure-activity relationships in which the nature and position of substituents on the benzimidazole core govern target engagement [2].
| Evidence Dimension | Patent claim scope for AMPK activation activity — substitution position specificity |
|---|---|
| Target Compound Data | 5-fluoro substitution: explicitly covered by US10406140B2 claims for 5-substituted benzimidazole AMPK activators [1] |
| Comparator Or Baseline | 4-fluoro isomer (CAS 2197062-18-1): outside claim scope of US10406140B2; 7-fluoro isomer (CAS 1707361-52-1): outside claim scope of US10406140B2 |
| Quantified Difference | Qualitative: 5-substitution pattern is a structural requirement for AMPK activation claims in the Shionogi patent; 4- and 7-substitution patterns are not claimed. No head-to-head IC₅₀/EC₅₀ data available in public domain for these specific positional isomers. |
| Conditions | Patent analysis: US10406140B2 (Shionogi) and US9527839B2 (Merck) claim scopes |
Why This Matters
For drug discovery programs targeting AMPK, selection of the 5-fluoro isomer aligns with the patented pharmacophore, while the 4-fluoro or 7-fluoro variants may fail to engage the target, risking wasted synthesis and screening resources.
- [1] Shionogi & Co., Ltd. 5-Substituted benzimidazole and 5-substituted azabenzimidazole derivative both having AMPK activation effect. U.S. Patent US10406140B2, issued September 10, 2019. View Source
- [2] Sebhat, I. et al. (Merck Sharp & Dohme Corp.). Benzimidazole tetrahydropyran derivatives. U.S. Patent US9527839B2, issued December 27, 2016. View Source
